molecular formula C14H11Cl2N3OS2 B2707919 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 343375-92-8

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2707919
CAS No.: 343375-92-8
M. Wt: 372.28
InChI Key: UJJSZCSLQQMCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a thiol group, and a dichlorobenzyl ether moiety

Scientific Research Applications

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit antimicrobial, antifungal, or anticancer properties, making it of interest in pharmaceutical research.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, if it contains reactive or toxic functional groups, it could pose a risk to health or the environment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has promising pharmaceutical properties, it could be the subject of further drug development research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route starts with the preparation of the 2-thienyl-4-methyl-4H-1,2,4-triazole-3-thiol core, followed by the introduction of the 2,4-dichlorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the thienyl group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the dichlorobenzyl moiety.

Mechanism of Action

The mechanism of action of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone
  • 5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS2/c1-19-13(17-18-14(19)21)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJSZCSLQQMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.